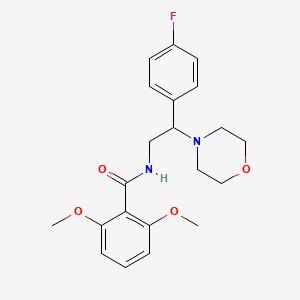![molecular formula C28H27FN2O5 B2528783 (4Z)-12-[2-(4-fluorophenyl)ethyl]-4-[(pyridin-4-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane CAS No. 1351663-56-3](/img/structure/B2528783.png)
(4Z)-12-[2-(4-fluorophenyl)ethyl]-4-[(pyridin-4-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compounds I found are 2-Ethyl-5-{4-(4-fluorophenyl)-1-piperazinylmethyl}[1,3]thiazolo [3,2-b] [1,2,4]triazol-6-ol and 4-(4-Ethyl-1-piperazinyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine . Both of these compounds contain a fluorophenyl group and a piperazine ring, similar to the compound you mentioned.
Synthesis Analysis
The synthesis of similar compounds often involves the use of N-ethylpiperazine and a suitable electrophile, such as 6-fluoro-3,4-dihydronaphthalen-1(2H)-one . The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide .Molecular Structure Analysis
The molecular formula of2-Ethyl-5-{4-(4-fluorophenyl)-1-piperazinylmethyl}[1,3]thiazolo [3,2-b] [1,2,4]triazol-6-ol is C23H24FN5OS and 4-(4-Ethyl-1-piperazinyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is C18H19FN4S . Physical And Chemical Properties Analysis
The Log Kow (Octanol-Water Partition Coefficient) of2-Ethyl-5-{4-(4-fluorophenyl)-1-piperazinylmethyl}[1,3]thiazolo [3,2-b] [1,2,4]triazol-6-ol is estimated to be 5.37 and 4-(4-Ethyl-1-piperazinyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is estimated to be 4.16 . These values give an indication of the compound’s solubility in water and organic solvents.
科学的研究の応用
Synthesis and Characterization
Research efforts have been directed towards developing synthetic methodologies for compounds containing fluoroaryl and pyridyl groups, which are often incorporated into more complex molecular architectures. For example, studies on the stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones offer insights into novel synthetic pathways for introducing fluorinated substituents into organic molecules, which could be applicable to the synthesis of related compounds (Wnuk, Ríos, Khan, & Hsu, 2000). Similarly, research on Group 12 metal complexes with ligands containing dioxane units sheds light on the structural and electronic properties of such complexes, potentially guiding the design of new materials with desired characteristics (Chopra, Sharma, & Srivastava, 2015).
Photophysical Studies
Photophysical properties of compounds related to the one specified have been explored, indicating potential applications in optical materials and sensors. For instance, the study of hemicyanine dyes in dioxane-water mixtures and room temperature ionic liquids demonstrates the influence of solvent polarity on photoisomerization and twisted intramolecular charge transfer processes, which could be relevant for developing fluorescent probes or materials (Seth, Sarkar, Pramanik, Ghatak, Setua, & Sarkar, 2009).
Catalysis and Functionalization
The catalytic applications of compounds featuring fluoroaryl and pyridyl motifs, as well as dioxane units, have been investigated. Research on zinc catalysts for on-demand hydrogen generation and carbon dioxide functionalization highlights the utility of such systems in sustainable chemical processes, including the hydrosilylation of carbon dioxide, suggesting avenues for utilizing carbon dioxide as a feedstock (Sattler & Parkin, 2012).
特性
IUPAC Name |
1,4-dioxane;(2Z)-8-[2-(4-fluorophenyl)ethyl]-2-(pyridin-4-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3.C4H8O2/c25-18-3-1-16(2-4-18)9-12-27-14-20-21(29-15-27)6-5-19-23(28)22(30-24(19)20)13-17-7-10-26-11-8-17;1-2-6-4-3-5-1/h1-8,10-11,13H,9,12,14-15H2;1-4H2/b22-13-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUSEGNIFCFMEL-BWLGBDCWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCO1.C1C2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)OCN1CCC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCO1.C1C2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)OCN1CCC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-Oxa-2,5-diazaspiro[3.6]decan-6-one;hydrochloride](/img/structure/B2528700.png)
![4-(9-Methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one](/img/structure/B2528701.png)
![7-hexyl-1,3-dimethyl-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2528704.png)
![N-(3,5-dimethoxyphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2528707.png)
![6-(2-morpholino-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2528708.png)
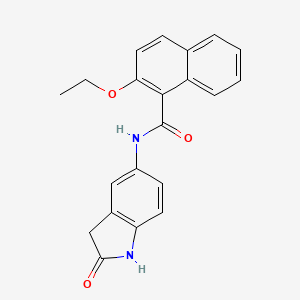
![N-[3-oxo-2-(1-phenyltetrazol-5-yl)sulfanyl-1,2-dihydroinden-5-yl]octadecanamide](/img/structure/B2528713.png)
![5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2528714.png)
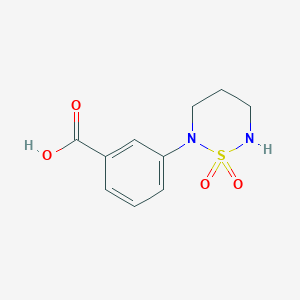
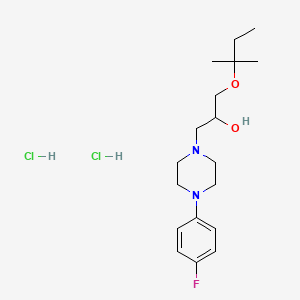
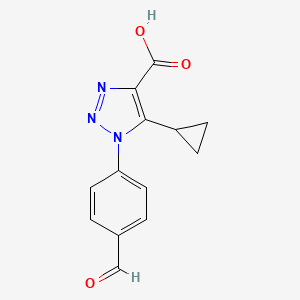
![N-cyclopentyl-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2528720.png)

